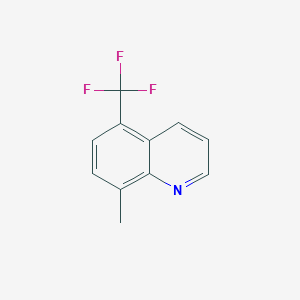

8-Methyl-5-(trifluoromethyl)quinoline

Descripción general

Descripción

8-Methyl-5-(trifluoromethyl)quinoline is a fluorinated quinoline derivative Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and imparts unique chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-5-(trifluoromethyl)quinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2,3,5-trifluoro-4-trifluoromethylacetanilide with suitable reagents can yield the desired quinoline derivative . Another method involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions. The use of organometallic compounds and cross-coupling reactions are also common in industrial settings to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

8-Methyl-5-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into dihydroquinolines.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and substituted quinolines with various functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity:

Recent studies have highlighted the potential of quinoline derivatives, including 8-methyl-5-(trifluoromethyl)quinoline, in antiviral applications. For instance, research indicates that certain trifluoromethylquinoline analogs exhibit promising activity against the Zika virus, with some compounds demonstrating improved potency compared to established antiviral drugs like mefloquine . The structure-activity relationship (SAR) studies suggest that modifications at the quinoline core can enhance antiviral efficacy.

Malaria Treatment:

The broader class of 8-aminoquinolines, which includes derivatives related to this compound, has been pivotal in malaria treatment. These compounds target various stages of the malaria parasite lifecycle, including latent forms. Tafenoquine, an 8-aminoquinoline derivative, has been recently approved for the treatment and prevention of malaria relapses, showcasing the therapeutic potential of this chemical class .

Material Science

Fluorescent Dyes:

The unique electronic properties of this compound make it suitable for use as a fluorescent dye in various applications. Its ability to absorb and emit light at specific wavelengths can be utilized in biological imaging and sensor technologies. The compound's trifluoromethyl group contributes to its photostability and enhances its fluorescence properties .

Chemical Synthesis

Building Block for Complex Molecules:

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions, making it valuable in developing pharmaceuticals and agrochemicals .

Data Table: Applications Overview

Case Studies

Case Study 1: Antiviral Efficacy Against Zika Virus

A study synthesized a series of bis(trifluoromethyl)quinoline derivatives, including this compound. The most potent compounds showed EC₅₀ values significantly lower than mefloquine, indicating their potential as new antiviral agents against Zika virus infections.

Case Study 2: Malaria Therapeutics Development

Research into 8-aminoquinolines led to the development of tafenoquine, which addresses latent malaria caused by Plasmodium vivax. This case illustrates the historical significance and ongoing relevance of quinoline derivatives in public health.

Mecanismo De Acción

The mechanism of action of 8-Methyl-5-(trifluoromethyl)quinoline involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances its binding affinity and specificity for certain enzymes . Additionally, it can interfere with the replication of viruses by inhibiting the production of viral proteins .

Comparación Con Compuestos Similares

Similar Compounds

7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.

Mefloquine: Another antimalarial drug with a similar quinoline structure.

Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.

Uniqueness

8-Methyl-5-(trifluoromethyl)quinoline is unique due to the presence of the trifluoromethyl group, which imparts enhanced biological activity and unique chemical properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Actividad Biológica

8-Methyl-5-(trifluoromethyl)quinoline is a fluorinated derivative of quinoline, a class of compounds recognized for their diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C₁₁H₈F₃N

- Molecular Weight : 211.18 g/mol

The incorporation of a trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

This compound interacts with various biological targets, primarily through:

- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Cell Signaling Modulation : The compound influences key signaling pathways, such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that derivatives of quinoline compounds can show potent activity against various pathogens:

- Antibacterial : Studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

- Antifungal : Recent findings suggest that certain analogs possess antifungal activity, with some achieving over 80% effectiveness against specific fungi .

Anticancer Activity

The compound's structural features contribute to its anticancer potential. It has been evaluated for its ability to inhibit cancer cell proliferation across multiple cancer types:

- In vitro Studies : Various studies have reported that quinoline derivatives exhibit antiproliferative effects on cancer cell lines such as MDA-MB-468 (breast cancer) and HL-60 (leukemia) with GI50 values in the nanomolar range .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

- Absorption and Distribution : The lipophilic nature due to the trifluoromethyl group enhances membrane permeability, facilitating absorption in biological systems.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, the compound undergoes oxidation followed by conjugation, affecting its bioavailability and therapeutic efficacy .

Study 1: Antimicrobial Efficacy

A study conducted on quinoline derivatives demonstrated that those containing trifluoromethyl groups exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. The study utilized various bacterial strains to assess efficacy, revealing that modifications at the 5-position significantly improved antibacterial properties .

Study 2: Anticancer Activity in Animal Models

In vivo studies using zebrafish embryos showed that this compound derivatives acted as potent growth inhibitors. The study highlighted that these compounds could induce apoptosis in cancer cells without significant toxicity to normal cells .

Propiedades

IUPAC Name |

8-methyl-5-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c1-7-4-5-9(11(12,13)14)8-3-2-6-15-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMJNBHDCKQLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(F)(F)F)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470122 | |

| Record name | 8-methyl-5-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868668-58-0 | |

| Record name | 8-methyl-5-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.